Dimethyl carbate
Overview
Description
Dimethylcarbate is an organic compound classified as a carbonate ester. It is a colorless, flammable liquid with a molecular formula of C3H6O3. This compound is known for its use as a methylating agent and as a co-solvent in various industrial applications. Dimethylcarbate is considered a green reagent due to its low toxicity and biodegradability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylcarbate can be synthesized through several methods:
Phosgene Method: Traditionally, dimethylcarbate was prepared by reacting phosgene with methanol. This method involves the formation of methyl chloroformate as an intermediate
Oxidative Carbonylation: This method has largely replaced the phosgene method. It involves the reaction of carbon monoxide and methanol in the presence of an oxidizer
Transesterification: Dimethylcarbate can also be produced by transesterifying ethylene carbonate or propylene carbonate with methanol, yielding ethylene glycol or propylene glycol as by-products.
Industrial Production Methods
Industrial production of dimethylcarbate primarily utilizes the oxidative carbonylation method due to its environmental benefits and efficiency. The process involves the use of high-performance catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Dimethylcarbate undergoes various chemical reactions, including:
Methylation: It methylates anilines, carboxylic acids, and phenols, although these reactions are typically slow and may require an autoclave.
Substitution: Dimethylcarbate can participate in nucleophilic substitution reactions, leading to alkoxycarbonylation and alkylation reactions.
Common Reagents and Conditions
Methylation: Common reagents include anilines, carboxylic acids, and phenols. Conditions often require elevated temperatures and pressures.
Substitution: Reagents such as potassium carbonate (K2CO3) are used to facilitate the reactions.
Major Products
Methylation: Produces methylated derivatives of the starting materials.
Substitution: Results in alkoxycarbonylated and alkylated products.
Scientific Research Applications
Dimethylcarbate has a wide range of applications in scientific research:
Chemistry: Used as a green reagent for methylation and as a solvent in various chemical reactions.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the production of pharmaceuticals due to its low toxicity.
Industry: Serves as a co-solvent in lithium-ion batteries and as a raw material for the production of polycarbonates, isocyanates, and polyurethanes
Mechanism of Action
Dimethylcarbate exerts its effects through nucleophilic substitution reactions. It acts as an ambident electrophile, undergoing BAc2- or BAl2-nucleophilic substitution to give alkoxycarbonylation and alkylation reactions. The molecular targets and pathways involved include the activation of stable carbonates to facilitate these reactions .
Comparison with Similar Compounds
Dimethylcarbate is compared with other similar compounds such as:
Dimethyl Sulfate: Unlike dimethyl sulfate, dimethylcarbate is less toxic and biodegradable.
Methyl Iodide: Dimethylcarbate is a weaker methylating agent but is preferred due to its lower toxicity.
Phosgene: Dimethylcarbate is a safer alternative to phosgene in the synthesis of urethanes, carbamates, and isocyanates.
List of Similar Compounds
- Dimethyl Sulfate
- Methyl Iodide
- Phosgene
Dimethylcarbate’s unique properties, such as its low toxicity and biodegradability, make it a valuable compound in various scientific and industrial applications.
Biological Activity
Dimethyl carbonate (DMC) is a versatile chemical compound with a range of biological activities and applications. It is primarily recognized for its role as a methylating agent in organic synthesis, but recent studies have highlighted its potential in various biological contexts, including toxicity assessments, environmental impact, and therapeutic uses. This article provides a comprehensive overview of the biological activity of DMC, supported by data tables, case studies, and detailed research findings.
Dimethyl carbonate is an eco-friendly solvent and reagent characterized by its low toxicity compared to traditional methylating agents like dimethyl sulfate and phosgene. It has been increasingly utilized in the production of biodiesel, pharmaceuticals, and as a solvent in coatings and adhesives due to its favorable environmental profile.
Property | Value |
---|---|
Molecular Formula | C3H8O3 |
Molecular Weight | 76.09 g/mol |
Boiling Point | 90.7 °C |
Density | 1.07 g/cm³ |
Solubility | Slightly soluble in water |
Miscibility | Miscible with alcohols |
Toxicological Profile
Recent studies have assessed the toxicity of DMC through various experimental models. A significant study involved repeated inhalation exposure of F344 rats to DMC at different concentrations (600, 1600, and 5000 ppm) over four weeks. The findings indicated that the liver was the primary target organ, but overall, DMC exhibited low toxicity levels compared to other methylating agents.
Case Study: Inhalation Toxicity Assessment
- Study Design : F344 rats were exposed to varying concentrations of DMC.
- Findings :
- Average concentrations in exposure chambers:
- T1: 599.26 ± 31.40 ppm
- T2: 1614.64 ± 80.79 ppm
- T3: 5106.83 ± 297.13 ppm
- Observations included body weight changes and biochemical tests indicating minimal adverse effects.
- Average concentrations in exposure chambers:
This study concluded that DMC can be safely handled under controlled conditions, reinforcing its status as a safer alternative in industrial applications .
Antioxidant Properties
DMC has been shown to enhance the antioxidant properties of certain compounds when used as a methylating agent. For instance, O-methylated flavonoids synthesized using DMC exhibited superior antioxidant activity compared to their non-methylated counterparts. This enhancement is attributed to improved stability and bioavailability of the methylated compounds .
Antimicrobial Effects
Research indicates that DMC can also exhibit antimicrobial properties when used in formulations with other active ingredients. Its application in food packaging materials has been evaluated for safety and efficacy in inhibiting microbial growth .
Environmental Impact
DMC's role as an environmentally benign solvent has been highlighted in studies focusing on its use in biodiesel production and as a replacement for more toxic solvents. Its low volatility and biodegradability contribute to reduced environmental risks associated with chemical manufacturing processes .
Summary of Research Findings
The following table summarizes key research findings related to the biological activity of dimethyl carbonate:
Table 2: Summary of Key Research Findings on DMC
Properties
CAS No. |
39589-98-5 |
---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
dimethyl (1S,2R,3S,4R)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |
InChI |
InChI=1S/C11H14O4/c1-14-10(12)8-6-3-4-7(5-6)9(8)11(13)15-2/h3-4,6-9H,5H2,1-2H3/t6-,7+,8-,9+ |
InChI Key |
VGQLNJWOULYVFV-SPJNRGJMSA-N |
SMILES |
COC(=O)C1C2CC(C1C(=O)OC)C=C2 |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H]2C[C@H]([C@H]1C(=O)OC)C=C2 |
Canonical SMILES |
COC(=O)C1C2CC(C1C(=O)OC)C=C2 |
Key on ui other cas no. |
39589-98-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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